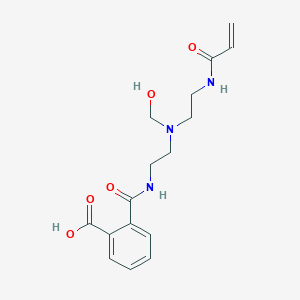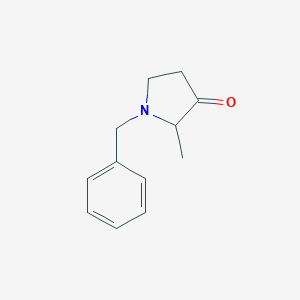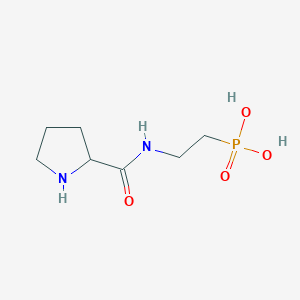![molecular formula C9H9NO3 B018234 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione CAS No. 145887-88-3](/img/structure/B18234.png)
1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione
Overview
Description
1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione (DMF-PPD) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 148.17 g/mol and a melting point of 135-136°C. DMF-PPD has a wide range of applications in the fields of organic synthesis, catalysis, and materials science.
Scientific Research Applications
Mechanistic Investigations : A related compound, [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, has been used for mechanistic investigations in the formation of various compounds and NO-related species in reactions (Sako et al., 2000).
Fluorescent Imaging Probe : A synthesized compound exhibiting high selectivity and sensitivity for Zn2+ ions suggests potential applications as a fluorescent imaging probe for Zn2+ ions in living cells (Balakrishna et al., 2018).
Synthesis of Organic Compounds : The one-pot synthesis of substituted pyridine-2,4(1H,3H)-diones from acyl(carbamoyl)ketene S,S-acetals is a facile and efficient method for preparing complex organic compounds (Li et al., 2008).
Regioselective Synthesis : A study demonstrates the regioselective synthesis of 6H-pyrano[3,2-d]pyrimidine-2,4(1H)-diones and Furo[3,2-d]pyrimidine-2,4(1H)-diones (Majumdar & Das, 1997).
Synthesis of Aminofuropyrimidindiones : A one-pot three-component reaction efficiently synthesizes aminofuropyrimidindiones, offering a route to biologically interesting molecules (Shaabani et al., 2011).
Synthesis of Luminescent Polymers : Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and diverse optical and electrochemical properties (Zhang & Tieke, 2008).
Synthesis of Pyridine-Pyrimidines : An efficient, reusable catalyst-free method was developed for the synthesis of pyridine-pyrimidines and their bis-derivatives using microwave irradiation and solvent-free conditions (Rahmani et al., 2018).
Building Blocks in Organic Synthesis : Alkylazinylcarbonitriles, which can be synthesized from compounds like 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione, are used as building blocks in organic synthesis for creating various complex molecules (Al-Mousawi et al., 2007).
Properties
IUPAC Name |
1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-9(2)5-3-4-10-7(11)6(5)8(12)13-9/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMVIOWJEDISGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=O)NC=C2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463663 | |
| Record name | 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145887-88-3 | |
| Record name | 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)



![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)


